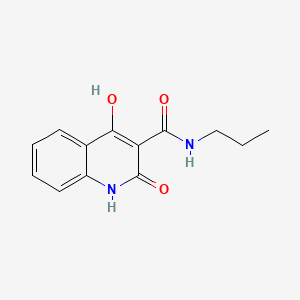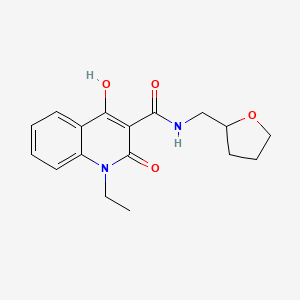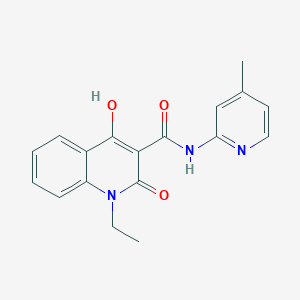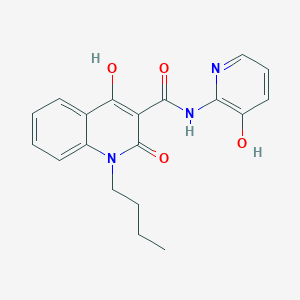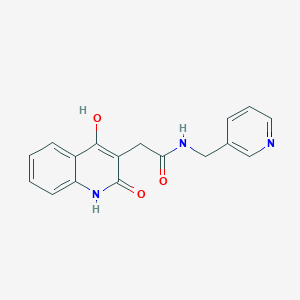
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as quinolinone and has been studied extensively for its various biochemical and physiological effects.
作用机制
The mechanism of action of quinolinone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, quinolinone has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
Quinolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, quinolinone has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, quinolinone has been shown to exhibit anti-microbial effects by inhibiting the growth and proliferation of various bacteria and fungi.
实验室实验的优点和局限性
Quinolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its various therapeutic properties. Additionally, quinolinone is stable under various environmental conditions, making it suitable for use in various experimental settings. However, quinolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on quinolinone. One potential area of study is its potential use in treating neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Furthermore, research on the potential side effects and toxicity of quinolinone is also needed to fully evaluate its safety for use in clinical settings.
合成方法
Quinolinone can be synthesized through various methods, including the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of ammonium acetate and acetic acid. Another common method involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of sodium acetate and acetic acid.
科学研究应用
Quinolinone has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, quinolinone has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-10-11-4-3-7-18-9-11)8-13-16(22)12-5-1-2-6-14(12)20-17(13)23/h1-7,9H,8,10H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBIZOPWPYZMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

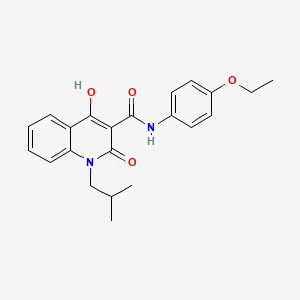
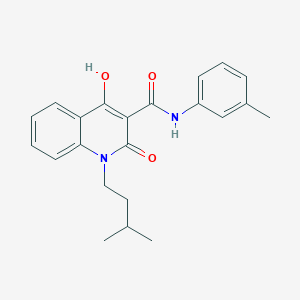
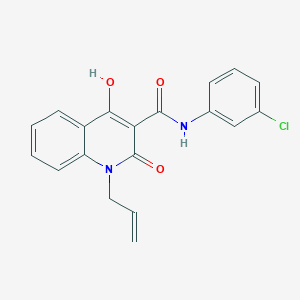
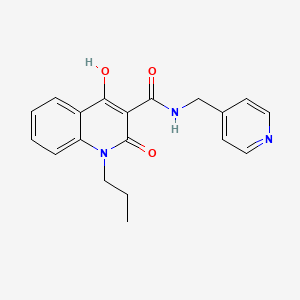


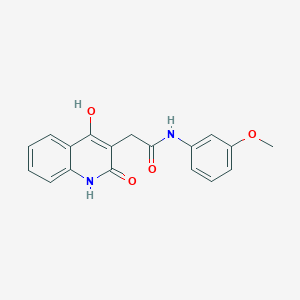
![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
